6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole
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Overview
Description
6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole is a complex organic compound that features both benzodiazole and benzothiazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole typically involves multi-step organic reactions. One common approach is to start with the formation of the benzodiazole and benzothiazole rings separately, followed by their coupling through an azetidine intermediate. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors might also be explored to enhance the efficiency and yield of the synthesis process. The purification of the final product would involve techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the rings.
Scientific Research Applications
6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Industry: The compound is explored for its use in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved might include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole include other benzodiazole and benzothiazole derivatives, such as:
- 2-methyl-1H-benzodiazole
- 1,3-benzothiazole-2-thiol
- 6-chloro-1,3-benzothiazole
Uniqueness
What sets this compound apart is its unique combination of benzodiazole and benzothiazole rings connected through an azetidine moiety. This structure provides a distinct set of electronic and steric properties, making it particularly interesting for applications that require specific molecular interactions and reactivity.
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-12-21-15-4-2-3-5-17(15)23(12)14-9-22(10-14)19(24)13-6-7-16-18(8-13)25-11-20-16/h2-8,11,14H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRABWLVSTOTLLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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